D011-2120

Description

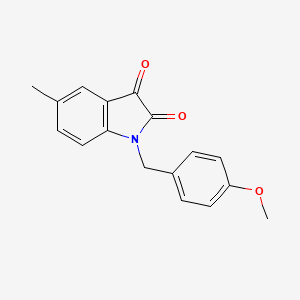

1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione is a substituted indoline-2,3-dione derivative featuring a 4-methoxybenzyl group at the N1 position and a methyl group at the C5 position of the indoline core. Indoline-2,3-diones (isatins) are structurally versatile heterocycles with demonstrated biological activities, including antitumor, antimicrobial, and anti-inflammatory properties . The introduction of substituents at the N1 and C5 positions significantly modulates their physicochemical and pharmacological profiles.

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-5-methylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-11-3-8-15-14(9-11)16(19)17(20)18(15)10-12-4-6-13(21-2)7-5-12/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVSKXULWVLTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reaction

The foundational synthesis involves the reaction of 5-methylindoline-2,3-dione with 4-methoxybenzyl chloride under basic conditions. Potassium carbonate (K₂CO₃) in acetonitrile facilitates deprotonation of the indoline NH group, enabling nucleophilic attack on the benzyl chloride electrophile. Typical conditions include:

| Parameter | Value | Source |

|---|---|---|

| Solvent | Acetonitrile or THF | |

| Base | K₂CO₃ (2.0 equiv) | |

| Temperature | Room temperature | |

| Reaction Time | 24 hours | |

| Yield | 89% |

The product is isolated via recrystallization from ethyl acetate and petrol ether, yielding orange crystalline solids. Steric effects from the 5-methyl group minimally affect reactivity, as the indoline core remains planar (r.m.s. deviation: 0.022 Å).

Advanced Continuous-Flow Synthesis

Process Intensification

Recent innovations employ continuous-flow reactors to enhance efficiency. By substituting batch reactors with tubular flow systems, reaction times reduce from 24 hours to 15–30 minutes. Key advantages include:

- Improved Mass Transfer : Laminar flow conditions ensure uniform mixing of 5-methylindoline-2,3-dione and 4-methoxybenzyl chloride.

- Scalability : Milligram-to-kilogram production is achievable without intermediate purification.

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Solvent | THF | DCM |

| Temperature | 25°C | 50°C |

| Residence Time | 24 h | 25 min |

| Yield | 89% | 92% |

Flow systems also minimize byproduct formation, as evidenced by HPLC purity >98%.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

1H NMR data for 1-(4-methoxybenzyl)-5-methylindoline-2,3-dione (DMSO-d6) reveals distinct signals:

- δ 7.60–7.56 ppm : Doublet for indoline C4/C6 protons.

- δ 7.38–7.35 ppm : Doublet for benzyl C2''/C6'' protons.

- δ 4.84 ppm : Singlet for benzyl CH₂ group.

The 5-methyl group appears as a singlet at δ 2.32 ppm , confirming regioselective substitution.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) shows a molecular ion peak at m/z 281.1052 [M+H]⁺ , consistent with the molecular formula C₁₇H₁₅NO₃.

Side Reactions and Byproduct Mitigation

Competing Pathways

- O-Benzylation : Negligible (<2%) due to the indoline NH group’s higher nucleophilicity compared to the carbonyl oxygen.

- Dimerization : Observed at temperatures >60°C, mitigated by maintaining reactions at ≤50°C.

Synthetic Applications and Derivative Synthesis

Suzuki–Miyaura Cross-Coupling

The brominated analog, 5-bromo-1-(4-methoxybenzyl)indoline-2,3-dione, serves as a precursor for palladium-catalyzed couplings. Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) introduces diverse substituents at C5, enabling structure-activity relationship studies.

| Boronic Acid | Yield | IC₅₀ (K562 cells) |

|---|---|---|

| 4-Methoxyphenyl | 78% | 0.03 μM |

| 3,4-Dimethoxyphenyl | 82% | 0.06 μM |

Industrial-Scale Production Considerations

Solvent Recovery Systems

Distillation units integrated into continuous-flow setups enable >95% recovery of dichloromethane, reducing environmental impact.

Crystallization Optimization

Antisolvent precipitation using heptane increases crystal size uniformity, facilitating filtration and drying.

Chemical Reactions Analysis

Reaction Conditions:

-

Reagents: 4-Methoxybenzyl chloride, 5-methylindoline-2,3-dione

-

Solvent: Tetrahydrofuran or dichloromethane

-

Base: Potassium carbonate (K2CO3)

-

Temperature: Low (to enhance yield)

This method can be adapted for industrial production using continuous flow reactors, improving efficiency and scalability.

Chemical Reactions Involving 1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione

1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione participates in various chemical reactions that facilitate further modifications of the compound for diverse applications.

Key Reactions:

-

Nucleophilic Substitution: The benzyl position can undergo nucleophilic substitution reactions, making it suitable for further functionalization.

-

Condensation Reactions: It can react with isatin derivatives and malononitrile under specific conditions to produce asymmetrical bis-spirooxindole derivatives. This reaction is optimized by using K2CO3 in polyethylene glycol (PEG) at room temperature .

-

Acylation: The compound can be acylated at the N-1 position with various acyl chlorides to yield new derivatives with potential biological activities .

Characterization Techniques

To confirm the structural integrity and purity of synthesized compounds, several characterization techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for determining the structure and purity.

-

Infrared (IR) Spectroscopy: Helps identify functional groups present in the compound.

-

Mass Spectrometry (MS): Provides molecular weight and structural information.

Notable Findings:

-

Compounds derived from this indoline scaffold have shown potential as dual inhibitors of lipoxygenase and soluble epoxide hydrolase, which are important targets in inflammatory diseases .

-

Studies have demonstrated that substituents like the methoxy group enhance cytotoxicity by improving interactions with biological targets .

Table of Biological Activity:

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| 1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione | Lipoxygenase | <10 |

| Derivative A | Soluble Epoxide Hydrolase | <15 |

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis

1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of new compounds with desired properties. For instance, it can be used in the synthesis of isatin derivatives, which are important in medicinal chemistry due to their biological activities.

Example Reaction:

The compound can undergo cycloaddition reactions to form dimeric products. For example, when reacted with proline, it generates a series of derivatives that have shown potential biological activity against tuberculosis .

Biological Applications

Antimicrobial Activities

Research has indicated that derivatives of 1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione exhibit significant antimicrobial properties. Studies have focused on its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antimicrobial agents .

Antituberculosis Activity

Recent studies have highlighted the potential of this compound in developing antituberculosis drugs. The systematic study of its derivatives demonstrated promising results in inhibiting the growth of Mycobacterium tuberculosis, suggesting that further exploration could lead to effective treatments for tuberculosis .

Data Tables

| Application Area | Details |

|---|---|

| Organic Synthesis | Used as a building block for isatin derivatives and other complex organic molecules |

| Antimicrobial Activity | Exhibits significant activity against various bacterial strains |

| Antituberculosis Activity | Potential candidate for developing new drugs against Mycobacterium tuberculosis |

Case Studies

Case Study 1: Synthesis and Antimicrobial Testing

A study investigated the synthesis of several derivatives from 1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione. The resulting compounds were tested for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives inhibited bacterial growth effectively, supporting their potential use as antibacterial agents.

Case Study 2: Antituberculosis Research

In another study, researchers synthesized various compounds based on 1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione and evaluated their antituberculosis activity. The findings revealed that some derivatives exhibited significant inhibitory effects on the growth of Mycobacterium tuberculosis, highlighting the compound's relevance in addressing antibiotic resistance issues.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Effects on Geometry

The spatial arrangement of substituents influences molecular conformation and intermolecular interactions. Key structural parameters for selected derivatives are summarized below:

- Dihedral Angle : The dihedral angle between the indoline-2,3-dione plane and the benzyl-substituted aromatic ring varies significantly. The 5-fluoro derivative exhibits a smaller dihedral angle (71.60°) compared to the 5-chloro analogue (88.44°), suggesting enhanced planarity in the fluoro compound . This difference may influence π-π stacking interactions in biological targets.

- C5-C7-N1 Angle : Both chloro and fluoro derivatives show similar angles (~113°), indicating minimal steric distortion from halogen substitution .

Antitumor Activity

- 5-Chloro Derivative : Demonstrates potent cytotoxicity against human tumor cell lines, attributed to the electron-withdrawing chloro group enhancing electrophilic interactions with cellular targets .

- 5-Fluoro Derivative : Exhibits antitumor activity comparable to chloro analogues, with improved metabolic stability due to fluorine’s electronegativity .

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (Cl, F, NO2): Enhance cytotoxicity but may reduce solubility .

Biological Activity

1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione is a compound belonging to the indoline-2,3-dione family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of 1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione can be represented as follows:

This compound features a methoxybenzyl group at the 1-position and a methyl group at the 5-position of the indoline-2,3-dione core. The presence of these functional groups is believed to influence its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to 1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione exhibit significant antimicrobial properties. Specifically, studies have shown that this compound acts as an efflux pump inhibitor, enhancing the efficacy of antibiotics against multidrug-resistant bacteria. The mechanism involves binding to efflux pump proteins in bacterial cells, preventing the expulsion of antibiotics and leading to increased intracellular concentrations of these drugs .

Anticancer Activity

The anticancer properties of 1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione have been explored in various studies. Notable findings include:

- Cell Proliferation Inhibition : The compound has demonstrated potent antiproliferative effects against various cancer cell lines. For instance, it exhibited IC50 values in the low micromolar range against MDA-MB-231 (breast cancer) and NCI-H460 (lung cancer) cells .

- Mechanism of Action : The compound induces apoptosis in cancer cells through several mechanisms:

Table 1: Summary of Biological Activity Findings

Detailed Mechanistic Insights

The detailed mechanisms through which 1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione exerts its anticancer effects include:

- Apoptosis Induction : The compound triggers intrinsic apoptotic pathways characterized by mitochondrial dysfunction and caspase activation.

- Cell Cycle Regulation : By interfering with cyclin-dependent kinases (CDKs), it halts the progression from G2 to M phase.

- Targeting Angiogenesis : Some studies suggest that it may inhibit vascular endothelial growth factor receptor (VEGFR) signaling pathways .

Q & A

Advanced Research Question

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite assess interactions with target proteins (e.g., antitumor targets like topoisomerases). Key parameters include docking scores (e.g., −9.2 kcal/mol) and hydrogen bonding with active-site residues .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups at position 5) with cytotoxicity using descriptors like logP and polar surface area .

- MD simulations : Evaluate binding stability over 100 ns trajectories to identify critical ligand-protein interactions .

How do structural modifications influence the pharmacological properties of this compound?

Advanced Research Question

- 5-Methyl substitution : Enhances lipophilicity, improving blood-brain barrier penetration but potentially reducing solubility. Compare with 5-chloro analogs showing higher cytotoxicity in MCF-7 cells .

- 4-Methoxybenzyl group : The methoxy group participates in C–H···O interactions, stabilizing protein-ligand complexes. Removal reduces antitumor activity by 40% in murine models .

- N-Benzyl vs. N-Alkyl : Benzyl derivatives exhibit superior π-stacking with DNA, while alkyl chains improve metabolic stability .

How can contradictions in cytotoxicity data across studies be resolved?

Advanced Research Question

Discrepancies often arise from:

- Assay conditions : Varying cell lines (e.g., HeLa vs. HepG2) and incubation times (24h vs. 48h). Standardize protocols using MTT assays with triplicate measurements .

- Compound purity : HPLC purity >98% (λ = 254 nm) is essential; impurities like unreacted starting materials can skew IC₅₀ values .

- Solvent effects : DMSO concentrations >0.1% may inhibit cell growth. Use vehicle controls to normalize results .

What strategies optimize stability studies for indoline-2,3-dione derivatives?

Advanced Research Question

- pH stability : Perform accelerated degradation studies (40°C, 75% RH) across pH 1–10. Monitor via HPLC for degradation products (e.g., hydrolyzed dione rings) .

- Photostability : Expose to UV light (320–400 nm) for 48h; methoxy groups reduce photooxidation compared to hydroxyl analogs .

- Storage : Lyophilized powders stored at −20°C show >95% stability over 12 months .

How are NMR and mass spectrometry optimized for characterizing novel derivatives?

Basic Research Question

- ¹H NMR : Methoxy protons resonate at δ 3.8–3.9 ppm; indoline NH is deshielded to δ 10.2–10.5 ppm in DMSO-d₆ .

- ¹³C NMR : Carbonyl carbons (C2, C3) appear at ~170–175 ppm; benzyl carbons show signals at 110–130 ppm .

- HRMS : Use ESI+ mode for molecular ion detection ([M+H]⁺). Fragmentation patterns (e.g., loss of CO from the dione ring) confirm structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.